molecular formula C27H25N5O3 B2895362 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide CAS No. 1358299-61-2

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide

Cat. No. B2895362
CAS RN: 1358299-61-2
M. Wt: 467.529
InChI Key: CTVDBMGTFHECAQ-UHFFFAOYSA-N
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Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research on related compounds primarily focuses on the synthesis and biological evaluation of pyrazolopyrimidine derivatives and their potential applications. For example, studies have synthesized various pyrazolopyrimidine derivatives to explore their binding affinities and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting applications in imaging neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008). These compounds are of interest due to their high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), with implications for neurodegenerative disease research and diagnostic imaging.

Antimicrobial and Insecticidal Activity

Several studies focus on the antimicrobial and insecticidal potential of pyrazolopyrimidine derivatives. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential application of these compounds in agricultural pest control (Fadda et al., 2017).

Anti-Tumor Activities

Research has also been conducted on the anti-tumor activities of pyrazolopyrimidine derivatives, with some compounds showing potent cytotoxic activity against various human cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Ahmed et al., 2009).

Synthesis Techniques

In the synthesis of related compounds, methods such as microwave irradiative cyclocondensation have been utilized to prepare pyrimidine linked pyrazole heterocyclics, highlighting advanced techniques in the efficient synthesis of complex heterocyclic compounds (Deohate & Palaspagar, 2020). These techniques enable the exploration of novel compounds for scientific research applications, including pharmacological and material science research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid with 1-naphthylamine followed by acetylation of the resulting amide.", "Starting Materials": [ "6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid", "1-naphthylamine", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid (1.0 equiv) and 1-naphthylamine (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dry the solid under vacuum to obtain the amide intermediate.", "Step 3: Dissolve the amide intermediate in dimethylformamide and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the organic layer with dichloromethane and wash with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under vacuum.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product." ] }

CAS RN

1358299-61-2

Molecular Formula

C27H25N5O3

Molecular Weight

467.529

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H25N5O3/c1-3-32-25-24(18(2)29-32)30(27(35)31(26(25)34)16-19-10-5-4-6-11-19)17-23(33)28-22-15-9-13-20-12-7-8-14-21(20)22/h4-15H,3,16-17H2,1-2H3,(H,28,33)

InChI Key

CTVDBMGTFHECAQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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